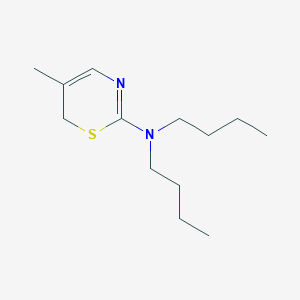
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is a siloxane compound characterized by the presence of three ethylene groups and three phenyl groups attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Silanols, siloxane derivatives
Reduction: Silane derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of advanced materials with high thermal stability and chemical resistance, making it suitable for use in harsh industrial environments.
Mechanism of Action
The mechanism of action of 1,1,1-triethenyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The ethylene and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions are crucial for its applications in catalysis, adsorption, and material science.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triphenyl-3,3,3-tris(m-tolyl)disiloxane
Uniqueness
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is unique due to the presence of ethylene groups, which enhance its reactivity compared to its methyl or ethyl counterparts. This increased reactivity makes it more suitable for applications requiring high chemical activity, such as catalysis and polymer synthesis.
Properties
CAS No. |
90729-97-8 |
|---|---|
Molecular Formula |
C24H24OSi2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
tris(ethenyl)-triphenylsilyloxysilane |
InChI |
InChI=1S/C24H24OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h4-21H,1-3H2 |
InChI Key |
FYGPPKCOTKWOQD-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


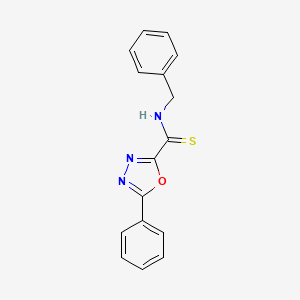
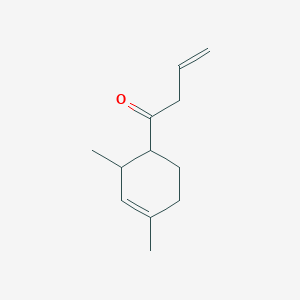
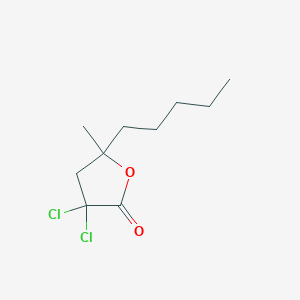
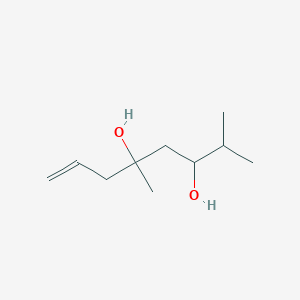

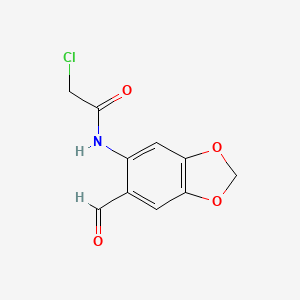

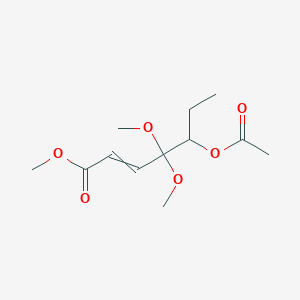
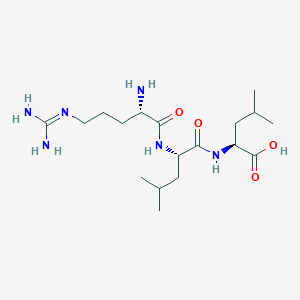
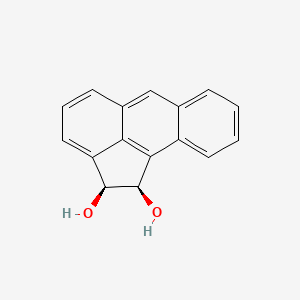

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

